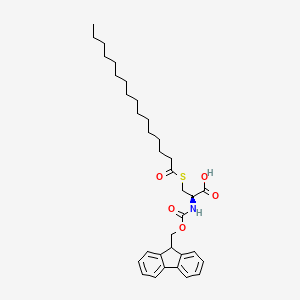

Fmoc-l-cys(palm)-oh

Description

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hexadecanoylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)41-25-31(33(37)38)35-34(39)40-24-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,39)(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVQOYPTIAPEAG-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Cys(palm)-OH: A Cornerstone in Lipopeptide Synthesis and Drug Development

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethyloxycarbonyl)-S-palmitoyl-L-cysteine, commonly known as Fmoc-L-Cys(palm)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis, purification, and diverse applications of this pivotal lipoamino acid. We will explore the causality behind its use in experimental design and provide field-proven insights into its role in advancing peptide-based therapeutics.

Unveiling the Molecular Architecture and Properties of Fmoc-L-Cys(palm)-OH

Fmoc-L-Cys(palm)-OH is a synthetically modified amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of lipopeptides. Its structure is a chimera of three key components: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, the L-cysteine amino acid core, and the S-palmitoyl lipid modification.

Chemical Structure:

Caption: 2D Chemical Structure of Fmoc-L-Cys(palm)-OH.

The Fmoc group provides a temporary, base-labile protection for the α-amino group, a cornerstone of modern peptide synthesis. This allows for the sequential addition of amino acids to a growing peptide chain under mild conditions, preserving the integrity of acid-sensitive functionalities. The palmitoyl group, a 16-carbon saturated fatty acid, is attached to the cysteine's sulfhydryl group via a thioester linkage. This lipophilic tail is the key to the molecule's utility, transforming a hydrophilic peptide into an amphipathic lipopeptide.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C34H47NO5S | |

| Molecular Weight | 581.80 g/mol | |

| CAS Number | 824955-27-3 | |

| Appearance | White to off-white solid | |

| Melting Point | 85-86 °C | |

| Solubility | Soluble in common organic solvents used in SPPS (e.g., DMF, NMP, DCM) | General knowledge |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hexadecanoylsulfanylpropanoic acid | |

| SMILES | CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| InChI | InChI=1S/C34H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)41-25-31(33(37)38)35-34(39)40-24-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,39)(H,37,38)/t31-/m0/s1 |

Synthesis and Purification: A Protocol for High-Purity Fmoc-L-Cys(palm)-OH

The synthesis of Fmoc-L-Cys(palm)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative method based on established chemical principles.

Caption: Workflow for the synthesis and purification of Fmoc-L-Cys(palm)-OH.

Experimental Protocol:

Step 1: Synthesis of S-palmitoyl-L-cysteine

-

Dissolution: Dissolve L-cysteine hydrochloride monohydrate in trifluoroacetic acid (TFA) in a round-bottom flask, maintaining a low temperature (0-5 °C) with an ice bath.

-

Addition of Palmitoyl Chloride: Slowly add palmitoyl chloride to the solution with vigorous stirring. The reaction is typically exothermic, so careful control of the addition rate is crucial.

-

Reaction: Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Remove the TFA under reduced pressure. The resulting crude S-palmitoyl-L-cysteine is then washed with cold diethyl ether to remove unreacted palmitoyl chloride and other non-polar impurities.

Step 2: N-Fmoc Protection of S-palmitoyl-L-cysteine

-

Dissolution: Dissolve the crude S-palmitoyl-L-cysteine in a mixture of acetone and water.

-

pH Adjustment: Adjust the pH of the solution to approximately 8-9 with a saturated solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in acetone dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the progress by TLC.

-

Work-up: Once the reaction is complete, remove the acetone under reduced pressure.

Step 3: Purification of Fmoc-L-Cys(palm)-OH

-

Extraction: Acidify the aqueous solution from the previous step with 1M HCl to a pH of approximately 2-3. Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-L-Cys(palm)-OH.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Applications in Lipopeptide Synthesis and Drug Development

The incorporation of Fmoc-L-Cys(palm)-OH into peptide sequences imparts amphipathic properties, which are instrumental in a variety of biomedical applications.

3.1. Enhancing Drug Delivery and Bioavailability

Lipidation is a well-established strategy to improve the pharmacokinetic profiles of peptide-based drugs. The palmitoyl chain of Fmoc-L-Cys(palm)-OH can:

-

Promote Self-Assembly: Lipidated peptides can self-assemble into nanostructures, such as micelles or nanoparticles, which can protect the peptide from enzymatic degradation and facilitate its transport to target tissues.

-

Increase Membrane Permeability: The hydrophobic lipid tail can interact with cell membranes, enhancing the cellular uptake of the peptide. This is particularly beneficial for targeting intracellular proteins.

-

Prolong Half-life: The lipid moiety can bind to serum albumin, reducing renal clearance and extending the circulation half-life of the peptide therapeutic.

3.2. Synthesis of Lipopeptide-Based Vaccines and Immunomodulators

Fmoc-L-Cys(palm)-OH is a key component in the synthesis of self-adjuvanting vaccine candidates. The lipid portion can act as a built-in adjuvant, activating the innate immune system and enhancing the adaptive immune response to the conjugated peptide antigen.

3.3. Development of Antimicrobial Peptides

Many naturally occurring antimicrobial peptides are lipidated. By incorporating Fmoc-L-Cys(palm)-OH, synthetic antimicrobial peptides can be designed with improved membrane disruption capabilities, leading to enhanced potency against a broad spectrum of pathogens.

Workflow for Lipopeptide Synthesis using Fmoc-L-Cys(palm)-OH in SPPS:

Caption: General workflow for solid-phase synthesis of a lipopeptide using Fmoc-L-Cys(palm)-OH.

Conclusion

Fmoc-L-Cys(palm)-OH is a versatile and indispensable tool in the field of peptide chemistry and drug development. Its unique structure allows for the straightforward introduction of a lipid moiety into a peptide sequence, thereby tuning its physicochemical properties for enhanced therapeutic efficacy. The ability to improve drug delivery, enhance immunogenicity, and increase antimicrobial potency underscores the importance of this building block in the design of next-generation peptide-based therapeutics. A thorough understanding of its synthesis, purification, and application is paramount for researchers aiming to harness the full potential of lipopeptide technology.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Cys(palm)-OH

Introduction

Fmoc-L-Cys(palm)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-S-palmitoyl-L-cysteine, is a critical building block in the synthesis of lipopeptides. The covalent attachment of lipids, such as the 16-carbon palmitic acid, to cysteine residues is a naturally occurring post-translational modification known as S-palmitoylation.[1][2][3][4] This modification plays a pivotal role in numerous cellular processes by influencing protein localization, stability, and protein-protein interactions.[2][3][5] Consequently, the ability to synthesize palmitoylated peptides is of paramount importance for researchers in chemical biology, drug development, and materials science to investigate and modulate these biological phenomena.

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-Cys(palm)-OH, designed for researchers, scientists, and drug development professionals. It delves into the underlying chemical principles, provides detailed experimental protocols, and discusses critical considerations for achieving high purity and yield.

The Chemistry of S-Palmitoylation and the Role of Protecting Groups

The synthesis of Fmoc-L-Cys(palm)-OH involves the strategic protection of the α-amino group and the selective acylation of the thiol side chain of L-cysteine.

The Fmoc Group: A Cornerstone of Modern Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids.[6][7] Its widespread adoption in solid-phase peptide synthesis (SPPS) stems from the mild deprotection conditions (typically a secondary amine like piperidine), which preserves acid-labile side-chain protecting groups.[7][8] This orthogonality is fundamental to the stepwise assembly of complex peptide sequences.[9]

Thiol Protection: A Critical Consideration for Cysteine

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection a crucial aspect of peptide synthesis.[10] While various protecting groups exist for cysteine, such as Trityl (Trt) and Acetamidomethyl (Acm), the synthesis of Fmoc-L-Cys(palm)-OH involves the direct acylation of the thiol group, which then acts as its own form of protection during subsequent peptide synthesis steps.[10][11][12]

Synthesis of Fmoc-L-Cys(palm)-OH: A Step-by-Step Approach

The synthesis of Fmoc-L-Cys(palm)-OH can be achieved through a direct S-palmitoylation of Fmoc-L-Cys-OH. This approach is often preferred for its efficiency.

Reaction Scheme

The overall reaction involves the formation of a thioester bond between the thiol group of Fmoc-L-Cys-OH and palmitic acid.

Caption: Synthesis of Fmoc-L-Cys(palm)-OH.

Experimental Protocol: Synthesis of Fmoc-L-Cys(palm)-OH

This protocol outlines a general procedure for the synthesis of Fmoc-L-Cys(palm)-OH.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| Fmoc-L-Cys-OH | 357.41 | 1.0 g | 1.0 |

| Palmitic Acid | 256.42 | 0.79 g | 1.1 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 0.63 g | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.034 g | 0.1 |

| Dichloromethane (DCM) | - | 20 mL | - |

| Diethyl Ether | - | - | - |

| Hexane | - | - | - |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Fmoc-L-Cys-OH (1.0 g, 2.8 mmol) and palmitic acid (0.79 g, 3.08 mmol) in 20 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Coupling Agents: Add 4-(Dimethylamino)pyridine (DMAP) (0.034 g, 0.28 mmol) to the solution, followed by the slow, portion-wise addition of dicyclohexylcarbodiimide (DCC) (0.63 g, 3.08 mmol). The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a small amount of acetic acid.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with 0.5 M HCl, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification of Fmoc-L-Cys(palm)-OH: Achieving High Purity

The purification of the crude Fmoc-L-Cys(palm)-OH is critical to remove unreacted starting materials, by-products, and the coupling agent residue. A combination of techniques is often employed to achieve the desired purity for subsequent applications.

Purification Workflow

Caption: Purification workflow for Fmoc-L-Cys(palm)-OH.

Experimental Protocol: Purification

1. Precipitation/Trituration:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Add a non-solvent (e.g., cold diethyl ether or hexane) dropwise with stirring until a precipitate forms.

-

Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by filtration and wash with the non-solvent.

2. Recrystallization:

-

For higher purity, recrystallization is recommended. A common solvent system for Fmoc-amino acids is ethyl acetate/hexane.[13]

-

Dissolve the product in a minimum amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by filtration and dry under vacuum.

3. Flash Column Chromatography:

-

If impurities persist after recrystallization, flash column chromatography on silica gel can be employed.

-

A gradient of ethyl acetate in hexane is a typical mobile phase. The polarity of the eluent should be optimized based on TLC analysis.

Characterization of Fmoc-L-Cys(palm)-OH

The identity and purity of the final product must be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| 1H NMR & 13C NMR | Structural confirmation | Peaks corresponding to the Fmoc, cysteine, and palmitoyl moieties. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of Fmoc-L-Cys(palm)-OH (C34H47NO5S, MW: 581.8 g/mol ).[14] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity.[15][16] |

| Melting Point | Physical property confirmation | A sharp melting point range. |

Concluding Remarks

The successful synthesis and purification of Fmoc-L-Cys(palm)-OH are essential for the advancement of lipopeptide research. This guide provides a robust framework for its preparation, emphasizing the critical aspects of the underlying chemistry, experimental procedures, and analytical characterization. By adhering to these principles and techniques, researchers can confidently produce high-quality Fmoc-L-Cys(palm)-OH, a key enabler for the synthesis of complex and biologically significant palmitoylated peptides.

References

- Protein cysteine palmitoylation in immunity and inflammation - PMC - NIH. (n.d.).

- New Methods for Side-Chain Protection of Cysteine - American Chemical Society. (n.d.).

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (n.d.).

- Palmitoylation - Wikipedia. (n.d.).

- Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases - Frontiers. (n.d.).

- Protein S-palmitoylation in cellular differentiation | Biochemical Society Transactions. (2017, February 15).

- A Comparative Guide to Cysteine Incorporation in Peptide Synthesis: A Focus on Fmoc-Cys(Trt)-OH and Its Alternatives - Benchchem. (n.d.).

- Solid‐phase synthesis of S‐palmitoylated peptides by A) coupling of... - ResearchGate. (n.d.).

- Alkylation of cysteine- containing peptides to mimic palmitoylation - Purdue University. (n.d.).

- Protein S-palmitoylation modification: implications in tumor and tumor immune microenvironment - PMC - PubMed Central. (2024, February 13).

- Alkylation of cysteine-containing peptides to mimic palmitoylation - PubMed. (n.d.).

- Fmoc-Cys(Acm)-OH [86060-81-3] - Aapptec Peptides. (n.d.).

- S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection - NIH. (2012, December 10).

- Fmoc-Cys-OH: A Comprehensive Guide to its Properties, Applications, and Synthesis. (n.d.).

- In situ detection of the intermediates in the biosynthesis of surfactin, a lipoheptapeptide from Bacillus subtilis OKB 105, by whole-cell cell matrix-assisted laser desorption/ionization time-of-flight mass spectrometry in combination with mutant analysis - PubMed. (n.d.).

- Fmoc-L-Cys(Phacm)-OH - Chem-Impex. (n.d.).

- Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - NIH. (n.d.).

- Protocols for the Isolation and Analysis of Lipopeptides and Bioemulsifiers. (n.d.).

- An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Cys(Acm) - Benchchem. (n.d.).

- First Steps toward the Design of Peptides that Influence the Intracellular Palmitoylation Machinery - PMC - NIH. (n.d.).

- Enrichment of Cysteine S-palmitoylated peptides using Sodium Deoxycholate Acid Precipitation - SDC-ACE | bioRxiv. (2024, August 13).

- (PDF) Quantification of Lipopeptides Using High-performance Liquid Chromatography with Fluorescence Detection after Derivatization - ResearchGate. (2025, August 6).

- Fmoc-Cys(Palm)-OH - ChemPep. (n.d.).

- IDENTIFICATION OF LIPOPEPTIDES PRODUCED BY BACILLUS AMYLOLIQUEFACIENS STRAINS Zdenka Bedlovičová*1, Karolína Englerová2, Rad. (n.d.).

- Understanding Fmoc-Cys-OH: From Chemical Properties to Industrial Production. (n.d.).

- The Role of Fmoc-Cys(Trt)-OH in Bioconjugation Strategies. (2026, January 6).

- (Fmoc-Cys-OH) | C36H32N2O8S2 | CID 14389771 - PubChem - NIH. (n.d.).

- Fmoc-Cys(Trt)-OH [103213-32-7] - Aapptec Peptides. (n.d.).

- Fmoc-L-Cys(Palm)-OH | 824955-27-3 - ChemicalBook. (2025, July 16).

- Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 - Sigma-Aldrich. (n.d.).

- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.).

- Fmoc-Cys(Trt)-OH (CAS Number: 103213-32-7) | Cayman Chemical. (n.d.).

- Fmoc-Cys(pMeOBzl)-OH [141892-41-3] - Aapptec Peptides. (n.d.).

- CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method - Google Patents. (n.d.).

- Fmoc-Cys(Trt)-OH | Amino Acid Derivative | MedChemExpress. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).

- Fmoc-lys(palmitoyl)-OH | C37H54N2O5 | CID 51340572 - PubChem - NIH. (n.d.).

- Synthesis and Purification of Fmoc-L-Cys(oNv)-OH: An In-depth Technical Guide - Benchchem. (n.d.).

- Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats - PubMed. (n.d.).

Sources

- 1. Protein cysteine palmitoylation in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoylation - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Protein S-palmitoylation modification: implications in tumor and tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. nbinno.com [nbinno.com]

- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. ajpamc.com [ajpamc.com]

- 14. chempep.com [chempep.com]

- 15. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-Cys(Palm)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethyloxycarbonyl)-S-palmitoyl-L-cysteine, commonly known as Fmoc-L-Cys(Palm)-OH. As a critical building block in the synthesis of lipopeptides, this molecule holds significant importance for researchers in drug delivery, immunology, and membrane protein studies. This document delves into its core physicochemical properties, offering both established data and field-proven insights into its synthesis, characterization, and handling.

Core Molecular Attributes and Physicochemical Parameters

Fmoc-L-Cys(Palm)-OH is a derivative of the amino acid L-cysteine, where the alpha-amino group is protected by a base-labile Fmoc group, and the thiol side chain is modified with a 16-carbon saturated fatty acid, palmitic acid, via a thioester linkage. This lipidation dramatically alters the molecule's properties, imparting a significant hydrophobic character.

Structural and General Properties

A summary of the key identifying and physicochemical properties of Fmoc-L-Cys(Palm)-OH is presented in Table 1. These parameters are fundamental for its application in solid-phase peptide synthesis (SPPS) and for the characterization of the final lipopeptide products.

| Property | Value | Source(s) |

| CAS Number | 824955-27-3 | [1][2][3][4] |

| Molecular Formula | C₃₄H₄₇NO₅S | [1][2] |

| Molecular Weight | 581.80 g/mol | [1][] |

| Appearance | White to off-white solid | [4][] |

| Melting Point | 85-86 °C | [4][] |

| Boiling Point (Predicted) | 720.1 ± 60.0 °C | [4][] |

| Density (Predicted) | 1.123 ± 0.06 g/cm³ | [4][] |

| pKa (Predicted) | 3.22 ± 0.10 | [4] |

Synthesis and Purification: A Field-Proven Perspective

The synthesis of Fmoc-L-Cys(Palm)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy involves the S-acylation of L-cysteine followed by the N-terminal Fmoc protection.

Conceptual Synthesis Workflow

Caption: A diagram illustrating the two-step synthesis approach for Fmoc-L-Cys(Palm)-OH.

Experimental Protocol: Synthesis of Fmoc-L-Cys(Palm)-OH

This protocol is a representative procedure based on established methods for S-acylation and N-Fmoc protection of amino acids.

Step 1: Synthesis of S-Palmitoyl-L-Cysteine

-

Dissolve L-cysteine hydrochloride monohydrate in a suitable solvent system, such as a mixture of dioxane and water.

-

Cool the solution in an ice bath and add a base, for instance, sodium bicarbonate, to neutralize the hydrochloride and deprotonate the thiol group.

-

Slowly add a solution of palmitoyl chloride in dioxane to the reaction mixture with vigorous stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude S-palmitoyl-L-cysteine.

Step 2: N-Fmoc Protection of S-Palmitoyl-L-Cysteine

-

Dissolve the crude S-palmitoyl-L-cysteine in a mixture of an organic solvent (e.g., acetone) and a saturated aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in acetone dropwise.

-

Stir the reaction mixture overnight, allowing it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar solvent like ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with a cold, dilute strong acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Purification

The crude Fmoc-L-Cys(Palm)-OH can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel. The purity should be assessed by HPLC.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Fmoc-L-Cys(Palm)-OH.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Fmoc-L-Cys(Palm)-OH. Due to the hydrophobic nature of the palmitoyl group, a C8 or C18 column is typically employed with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).

Representative HPLC Method:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (Fmoc group) and 220 nm (peptide bond) |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Note: The high hydrophobicity of Fmoc-L-Cys(Palm)-OH will result in a significantly longer retention time compared to non-lipidated Fmoc-amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The spectra will exhibit characteristic signals for the Fmoc group, the cysteine backbone, and the long alkyl chain of the palmitoyl group.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~7.7-7.8 ppm: Protons of the fluorenyl group (aromatic).

-

~7.2-7.4 ppm: Protons of the fluorenyl group (aromatic).

-

~5.3-5.5 ppm: NH proton of the Fmoc-protected amine.

-

~4.2-4.5 ppm: CH and CH₂ protons of the Fmoc group.

-

~4.6 ppm: α-proton of the cysteine backbone.

-

~3.0-3.2 ppm: β-protons of the cysteine backbone.

-

~2.2-2.4 ppm: Methylene protons of the palmitoyl chain adjacent to the thioester carbonyl.

-

~1.5-1.7 ppm: Methylene protons of the palmitoyl chain beta to the thioester carbonyl.

-

~1.2-1.4 ppm: Bulk methylene protons of the palmitoyl chain.

-

~0.8-0.9 ppm: Terminal methyl protons of the palmitoyl chain.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~199-201 ppm: Thioester carbonyl carbon.

-

~173-175 ppm: Carboxylic acid carbonyl carbon.

-

~156 ppm: Urethane carbonyl carbon of the Fmoc group.

-

~141-144 ppm: Aromatic carbons of the Fmoc group.

-

~120-128 ppm: Aromatic carbons of the Fmoc group.

-

~67 ppm: CH₂O carbon of the Fmoc group.

-

~53-55 ppm: α-carbon of the cysteine backbone.

-

~47 ppm: CH carbon of the Fmoc group.

-

~32-34 ppm: β-carbon of the cysteine backbone.

-

~22-45 ppm: Carbons of the palmitoyl chain.

-

~14 ppm: Terminal methyl carbon of the palmitoyl chain.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of Fmoc-L-Cys(Palm)-OH. The expected [M-H]⁻ ion in negative mode would be at m/z 580.3. In positive mode, the [M+H]⁺ and [M+Na]⁺ ions would be observed at m/z 582.3 and 604.3, respectively.

Solubility Profile

The solubility of Fmoc-L-Cys(Palm)-OH is dominated by its large hydrophobic palmitoyl chain. It is generally insoluble in water and aqueous buffers. Its solubility in organic solvents is as follows:

-

Good Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

-

Moderate to Low Solubility: Acetonitrile, Ethyl Acetate, Methanol, Ethanol.

-

Insoluble: Water, Hexane.

For applications in solid-phase peptide synthesis, DMF is the most commonly used solvent.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Fmoc-L-Cys(Palm)-OH.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, temperatures of -20°C are recommended.

-

Handling: As with most fine chemicals, handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat). Avoid inhalation of dust. The thioester bond can be susceptible to hydrolysis, especially under basic conditions, so prolonged exposure to moisture and basic environments should be avoided.

Applications in Research and Development

Fmoc-L-Cys(Palm)-OH is a key reagent for the synthesis of lipopeptides. These modified peptides have a range of applications, including:

-

Drug Delivery: The lipid tail can enhance the association of peptide drugs with cell membranes, potentially improving cellular uptake and bioavailability.

-

Vaccine Development: Lipopeptides can act as self-adjuvanting immunogens, enhancing the immune response to a conjugated peptide antigen.

-

Membrane Protein Research: Synthetic lipopeptides can be used as mimics of the lipidated N-termini of membrane-associated proteins to study protein-lipid and protein-protein interactions.

-

Biomaterials: The self-assembly properties of lipopeptides can be exploited to create novel hydrogels and other biomaterials.

Conclusion

Fmoc-L-Cys(Palm)-OH is a specialized amino acid derivative with unique physicochemical properties that make it an invaluable tool for the synthesis of lipopeptides. A thorough understanding of its synthesis, characterization, solubility, and handling is essential for its successful application in the development of novel therapeutics, vaccines, and biomaterials. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this versatile molecule.

References

-

A New Practical Approach to the Synthesis of Fmoc-L-Cysteine. ResearchGate. [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

-

Fmoc-Cys(pMeOBzl)-OH [141892-41-3]. Aapptec Peptides. [Link]

-

Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. PMC - NIH. [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Journal of Food Science. [Link]

-

(Fmoc-Cys-OH)₂ | C36H32N2O8S2 | CID 14389771. PubChem - NIH. [Link]

-

Fmoc-lys(palmitoyl)-OH | C37H54N2O5 | CID 51340572. PubChem - NIH. [Link]

-

Fmoc-Cys(Pam)2-OH (S) [139573-78-7]. AAPPTEC. [Link]

Sources

A Guide to the Strategic Incorporation of S-Palmitoylation in Peptide Synthesis: The Mechanism and Application of Fmoc-L-Cys(Palm)-OH

Introduction: The Significance of Lipidation in Peptide Therapeutics and Research

The post-translational modification of proteins with lipid moieties is a fundamental biological process that governs protein localization, trafficking, stability, and protein-protein interactions.[1][2] Among these modifications, S-palmitoylation—the reversible attachment of the 16-carbon fatty acid, palmitic acid, to cysteine residues via a thioester linkage—has emerged as a critical regulator of cellular signaling pathways.[3][4][5] This dynamic modification enhances the hydrophobicity of proteins, facilitating their association with cellular membranes and specific microdomains like lipid rafts.[1][2][6]

The ability to synthetically replicate this modification is of paramount importance for researchers in drug development and chemical biology. The introduction of a palmitoyl group into a synthetic peptide can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, metabolic stability, and target engagement.[7] Fmoc-L-Cys(Palm)-OH is the key building block that enables the precise, site-specific incorporation of an S-palmitoyl group during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth technical overview of its mechanism of action, practical application, and the critical considerations required for the successful synthesis of S-palmitoylated peptides.

Fmoc-L-Cys(Palm)-OH: A Profile of the Key Building Block

Fmoc-L-Cys(Palm)-OH is a derivative of the amino acid L-cysteine, strategically modified for use in Fmoc SPPS. Its structure consists of three key components:

-

The α-Amino Group: Protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, allowing for iterative, N-terminal elongation of the peptide chain.[8]

-

The α-Carboxyl Group: The reactive site for peptide bond formation.

-

The Thiol Side Chain: Acylated with palmitic acid via a thioester bond. This bond serves as a permanent protecting group throughout the synthesis, remaining intact upon final cleavage to yield the desired lipopeptide.[9]

| Property | Value | Reference |

| Synonyms | Fmoc-Cys(Palmitoyl)-OH, Nα-Fmoc-S-Palmitoyl-L-cysteine | [10][11] |

| CAS Number | 824955-27-3 | [10][11] |

| Molecular Formula | C₃₄H₄₇NO₅S | [10][11] |

| Molecular Weight | 581.8 g/mol | [10][11] |

| Appearance | White to off-white solid | [11] |

| Melting Point | 85-86 °C | [11] |

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Cys(Palm)-OH follows the standard cycle of Fmoc-SPPS. However, its unique structural features—namely the steric bulk and high hydrophobicity of the palmitoyl group—necessitate specific considerations at each step. The S-palmitoyl group functions as an orthogonal protecting group, stable to the conditions used for both Nα-Fmoc removal (base) and the cleavage of most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[9]

Diagram: The Fmoc-SPPS Cycle for Incorporating Fmoc-L-Cys(Palm)-OH

Caption: Orthogonality of the S-palmitoyl group during Fmoc-SPPS deprotection steps.

Final Cleavage and Purification: Preserving the Lipidation

The final step of the synthesis involves cleaving the peptide from the solid support and simultaneously removing all remaining acid-labile side-chain protecting groups. The S-palmitoyl group must remain intact during this process.

Causality Behind Cleavage Cocktail Selection: The cleavage is performed with a strong acid, typically trifluoroacetic acid (TFA). [12]During this process, protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are removed, generating highly reactive carbocations. [4]These cations can cause side reactions, such as the alkylation of sensitive residues like tryptophan or unprotected cysteine. [3][13]Scavengers are therefore essential components of the cleavage cocktail to trap these reactive species.

The S-palmitoyl thioester bond is stable to strong acid (TFA) conditions. The key is to select scavengers that will not attack the thioester.

Recommended Cleavage Cocktails:

| Reagent Cocktail | Composition (v/v/v) | Target Residues & Rationale |

| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | A general-purpose "odorless" cocktail. Triisopropylsilane (TIPS) is a highly effective scavenger for Trt and other carbocations. Suitable for most sequences. [12] |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides containing multiple sensitive residues like Cys(Trt), Met, and Trp. 1,2-ethanedithiol (EDT) is a soft nucleophile that is an excellent scavenger but should be used with the understanding that it could potentially compete in cleaving the thioester over very long cleavage times, though this is unlikely in standard protocols. [1][14] |

Experimental Protocol: Cleavage of Palmitoylated Peptides

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare the cleavage cocktail (e.g., Reagent B: 95% TFA, 2.5% Water, 2.5% TIS). Use approximately 10 mL of cocktail per 0.25 mmol of synthesis scale. [12]3. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small additional volume of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Challenges in Purification and Handling

The successful synthesis of the crude lipopeptide is only half the battle. The presence of the long alkyl chain makes these molecules highly hydrophobic and prone to aggregation, which complicates purification and handling. [6]

-

Solubility: Palmitoylated peptides often exhibit poor solubility in standard aqueous buffers used for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It may be necessary to dissolve the crude peptide in solvents like hexafluoroisopropanol (HFIP) or to incorporate organic modifiers or detergents (e.g., dodecylphosphocholine) into the mobile phase. [6]* Purification: RP-HPLC is the standard method for purification. Due to the high hydrophobicity, a shallow gradient of the organic solvent (e.g., acetonitrile) may be required to achieve good separation from deletion sequences or other impurities. Broad peaks are a common issue, indicative of aggregation on the column.

-

Storage: Once purified and lyophilized, lipopeptides should be stored as dry powders at -20°C or lower to prevent degradation. For use, they should be dissolved in an appropriate organic solvent before dilution into aqueous buffers.

Conclusion

Fmoc-L-Cys(Palm)-OH is an indispensable tool for the synthesis of lipopeptides, enabling the precise incorporation of a biologically crucial S-palmitoyl modification. Its mechanism of action relies on the chemical orthogonality of the S-palmitoyl thioester bond, which remains stable throughout the standard Fmoc-SPPS workflow, including basic Fmoc deprotection and acidic final cleavage. Success in synthesizing these challenging molecules hinges on a rational approach to experimental design: utilizing potent, low-racemization coupling reagents to overcome steric hindrance; understanding the limits of thioester stability; selecting appropriate cleavage cocktails to preserve the lipid moiety; and developing robust purification strategies to manage the inherent hydrophobicity of the final product. By applying the principles and protocols outlined in this guide, researchers can confidently leverage Fmoc-L-Cys(Palm)-OH to advance the frontiers of peptide-based therapeutics and chemical biology.

References

-

Wikipedia. (n.d.). Palmitoylation. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

-

Wan, D., et al. (2007). Palmitoylated proteins: purification and identification. Nature Protocols, 2(7), 1573-1584. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Yang, Y., et al. (2019). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 24(15), 2831. Retrieved from [Link]

-

AAPPTEC. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Retrieved from [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Retrieved from [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Retrieved from [Link]

-

Yokoyama, T., et al. (2020). Selective enrichment and direct analysis of protein S-palmitoylation sites. Communications Biology, 3(1), 1-12. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Wan, D., et al. (2007). Palmitoylated proteins: purification and identification. Nature Protocols, 2(7), 1573-1584. Retrieved from [Link]

-

Jiang, H., et al. (2021). Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases. Frontiers in Immunology, 12, 735870. Retrieved from [Link]

-

Yim, V., et al. (2020). Solid-Phase Synthesis of Octapeptin Lipopeptides. Methods in Molecular Biology, 2103, 199-213. Retrieved from [Link]

-

Yim, V., et al. (2021). Synthesis of Lipopeptides by CLipPA Chemistry. Methods in Molecular Biology, 2355, 253-263. Retrieved from [Link]

-

Weinstain, R., et al. (2020). A novel approach for the synthesis of the cyclic lipopeptide globomycin. Organic & Biomolecular Chemistry, 18(4), 646-650. Retrieved from [Link]

-

Yousefi-Salakdeh, E., et al. (2001). A method for S- and O-palmitoylation of peptides: synthesis of pulmonary surfactant protein-C models. Bioconjugate Chemistry, 12(5), 821-825. Retrieved from [Link]

-

Witte, M. D., et al. (2021). The hitchhiker's guide to chemoselectivity in chemical protein synthesis. Chemical Science, 12(2), 483-504. Retrieved from [Link]

-

Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 91-97. Retrieved from [Link]

-

Yang, Y., et al. (2018). Direct Detection of S-Palmitoylation by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2053-2064. Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. Retrieved from [Link]

-

Harris, P. W. R., et al. (2020). Direct synthesis of cyclic lipopeptides using intramolecular native chemical ligation and thiol–ene CLipPA chemistry. Organic & Biomolecular Chemistry, 18(15), 2838-2844. Retrieved from [Link]

- Luks, B., & Langel, Ü. (2015). Cleavage of synthetic peptides. Google Patents.

-

Hang, H. C., et al. (2023). Orthogonal Enzyme–Substrate Design Strategy for Discovery of Human Protein Palmitoyltransferase Substrates. Journal of the American Chemical Society, 145(40), 21957-21967. Retrieved from [Link]

-

Hang, H. C., et al. (2021). Chemical approaches for investigating site-specific protein S-fatty acylation. Current Opinion in Chemical Biology, 60, 121-131. Retrieved from [Link]

-

Sharma, A., et al. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 23(16), 5854-5861. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. Retrieved from [Link]

-

ResearchGate. (2017). What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide?. Retrieved from [Link]

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Fields, G. B. (Ed.). (1997). Solid-phase peptide synthesis. Academic Press.

- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. eurpepsoc.com [eurpepsoc.com]

- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fmoc-2-aminopalmitic acid for the synthesis of lipopeptides with an hydrophobic chain on a C-C bond [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 14. Orthogonal Enzyme–Substrate Design Strategy for Discovery of Human Protein Palmitoyltransferase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Thioester: A Technical Guide to the Discovery and Significance of S-Palmitoylation

Abstract

S-palmitoylation, the reversible post-translational modification of proteins with the 16-carbon fatty acid palmitate, has emerged from relative obscurity to become a central player in cellular signaling and disease. This dynamic modification, governed by a dedicated enzymatic machinery, imparts a transient hydrophobicity to proteins, thereby controlling their membrane association, subcellular localization, stability, and intermolecular interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of S-palmitoylation, the core methodologies for its detection and analysis, and its profound significance in regulating key signaling pathways implicated in health and disease. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative references, offering a field-proven perspective on this critical lipid modification.

The Unveiling of a Reversible Lipid Switch: A Historical Perspective

The journey to understanding S-palmitoylation has been a multi-decade exploration, moving from an initial observation to the characterization of a complex and dynamic regulatory system.

Early Observations and the Reversibility Conundrum

Protein palmitoylation was first described over three decades ago, representing one of the earliest identified covalent lipid modifications of eukaryotic proteins.[1] Early studies relied on metabolic labeling of cells with radioactive palmitate, a technique that, while foundational, was challenging, often not quantitative, and required long exposure times to detect the incorporated label.[1] A key feature that set S-palmitoylation apart from other lipid modifications like N-myristoylation was its reversibility. The thioester bond linking the palmitate to a cysteine residue is inherently labile, allowing for cycles of acylation and deacylation that can occur over seconds to hours.[2][3] This dynamic nature hinted at a regulatory role akin to phosphorylation, but the enzymatic machinery responsible remained elusive for many years, leading to debates about its true functional significance.[1][4]

Discovery of the "DHHC" Enzymes: The Palmitoyl Acyltransferases (PATs)

A major breakthrough came with the identification of a family of enzymes responsible for catalyzing the addition of palmitate to proteins.[4][5] These enzymes, first identified in yeast, are characterized by a conserved Aspartate-Histidine-Histidine-Cysteine (DHHC) motif within a cysteine-rich domain.[3][6] This discovery of the DHHC family of palmitoyl acyltransferases (PATs) provided the molecular basis for protein palmitoylation and opened the floodgates for investigating its regulation and substrate specificity.[4][5] Mammalian genomes encode 23 distinct DHHC enzymes, suggesting a complex system of substrate recognition and regulation.[7]

The "Erasers": Identification of Acyl-Protein Thioesterases (APTs)

The reversibility of S-palmitoylation necessitated the existence of enzymes that could remove the lipid modification. The first acyl-protein thioesterase (APT), PPT1, was identified in 1993 from bovine brain cytosol and was found to be primarily localized to lysosomes.[2][3] Subsequently, other cytosolic APTs, including APT1 (also known as LYPLA1) and APT2, were characterized.[6][8] These enzymes belong to the serine hydrolase superfamily and are responsible for cleaving the thioester bond, releasing the palmitate and returning the protein to its unmodified state.[3][8] The discovery of both "writer" (DHHC-PATs) and "eraser" (APTs) enzymes solidified the concept of S-palmitoylation as a dynamic, reversible signaling mechanism.

The Scientist's Toolkit: Methodologies for Detecting and Quantifying S-Palmitoylation

The advancement of our understanding of S-palmitoylation is intrinsically linked to the development of sensitive and specific detection methods. Here, we detail two of the most powerful and widely used approaches: Acyl-Resin Assisted Capture (Acyl-RAC) and bioorthogonal click chemistry.

Acyl-Resin Assisted Capture (Acyl-RAC): Isolating the Palmitoyl Proteome

Acyl-RAC is a robust biochemical method for the enrichment of endogenously S-palmitoylated proteins from a variety of biological samples, including tissues and cell lysates.[6] This technique is based on the selective chemical cleavage of the thioester bond and subsequent capture of the newly exposed cysteine thiols.

The logic of Acyl-RAC is to differentiate cysteines that are S-palmitoylated from those that are not. This is achieved by first blocking all free cysteine thiols. Subsequently, only the thioester bonds of S-palmitoylated cysteines are cleaved with hydroxylamine, exposing a free thiol group. These newly revealed thiols are then captured on a thiol-reactive resin. A crucial negative control is a parallel sample processed without hydroxylamine treatment; the absence of a signal in this control validates that the captured proteins were indeed S-palmitoylated.[9]

-

Lysis and Blocking of Free Thiols:

-

Lyse cells or tissues in a suitable buffer containing a strong denaturant (e.g., SDS) to expose all cysteine residues.

-

Add a blocking agent, such as methyl methanethiosulfonate (MMTS) or N-ethylmaleimide (NEM), to irreversibly block all free cysteine thiols. Incubate at 40-50°C to ensure complete blocking.[10][11]

-

-

Removal of Excess Blocking Agent:

-

Thioester Cleavage:

-

Resuspend the protein pellet in a binding buffer.

-

Divide the sample into two equal aliquots. To one aliquot, add a neutral hydroxylamine (HAM) solution to a final concentration of 0.5-1 M. To the other aliquot (the negative control), add a non-reactive buffer like Tris or NaCl.[6][9] Incubate at room temperature to cleave the thioester bonds.

-

-

Capture of Palmitoylated Proteins:

-

Washing and Elution:

-

Analysis:

Caption: Workflow of the Acyl-Resin Assisted Capture (Acyl-RAC) method.

Bioorthogonal Click Chemistry: Visualizing and Tracking Palmitoylation in Live Cells

Click chemistry has revolutionized the study of S-palmitoylation by enabling the metabolic labeling and subsequent visualization of modified proteins in living cells.[1][13] This approach utilizes fatty acid analogues containing a "bioorthogonal" chemical handle (typically an alkyne or azide) that does not interfere with cellular processes.[14][15]

The principle is to introduce a palmitate analogue, such as 17-octadecynoic acid (17-ODYA), into cell culture media.[13][16] This alkyne-tagged fatty acid is metabolically incorporated into proteins at sites of S-palmitoylation by the cell's own enzymatic machinery.[16] After labeling, cells are lysed, and a reporter molecule containing a complementary azide tag (e.g., an azide-linked fluorophore or biotin) is "clicked" onto the alkyne handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][17] The high specificity of the click reaction ensures that only the metabolically labeled proteins are tagged. The self-validating aspect comes from comparing the signal to cells not treated with the fatty acid analogue or by performing pulse-chase experiments to observe the dynamics of palmitate turnover.[14][16]

-

Metabolic Labeling:

-

Cell Lysis:

-

Wash the cells with PBS to remove excess labeling reagent.

-

Lyse the cells in a buffer compatible with the click reaction (e.g., RIPA buffer).

-

-

Click Reaction:

-

To the protein lysate, add the click reaction cocktail. This typically includes:

-

An azide-tagged reporter (e.g., Azide-PEG3-Biotin for enrichment or a fluorescent azide like TAMRA-azide for in-gel detection).

-

A copper(I) source (e.g., copper(II) sulfate).

-

A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., TCEP or sodium ascorbate).

-

A copper-chelating ligand to stabilize the Cu(I) and improve reaction efficiency (e.g., TBTA).[16]

-

-

Incubate at room temperature for 1-2 hours.

-

-

Analysis:

-

In-gel fluorescence: If a fluorescent azide was used, add SDS-PAGE sample buffer, run the gel, and visualize the labeled proteins using a fluorescence gel scanner.[16][17]

-

Enrichment and Mass Spectrometry: If an azide-biotin tag was used, the biotinylated proteins can be enriched using streptavidin-agarose beads. The enriched proteins can then be eluted and identified by mass spectrometry.[13][18]

-

Caption: Workflow for bioorthogonal click chemistry-based detection of S-palmitoylation.

The Functional Significance: S-Palmitoylation as a Master Regulator of Signaling Pathways

S-palmitoylation is not merely a passive membrane anchor; it is a dynamic regulatory modification that fine-tunes the function of a vast number of proteins involved in critical signaling pathways. Dysregulation of S-palmitoylation is increasingly implicated in a range of human diseases, including cancer and neurological disorders.[13][19]

The Ras-Raf-MEK-ERK Pathway: A Paradigm of Palmitoylation-Dependent Signaling

The Ras family of small GTPases are pivotal signaling hubs that, when mutated, are drivers in approximately 20% of human cancers.[7][20] The localization and function of H-Ras and N-Ras are critically dependent on a cycle of palmitoylation and depalmitoylation.[7][20]

-

Mechanism: Following farnesylation, H-Ras and N-Ras are palmitoylated at the Golgi apparatus, a step required for their trafficking to and stable association with the plasma membrane.[7][21] At the plasma membrane, active, GTP-bound Ras can engage downstream effectors like Raf, initiating the MAPK cascade.[19] Depalmitoylation by APTs releases Ras from the plasma membrane, allowing it to traffic back to the Golgi for re-palmitoylation.[7] This dynamic cycle controls the spatial and temporal activation of Ras signaling.[20]

Caption: The S-palmitoylation cycle of Ras regulates its localization and signaling activity.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR is a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[4][22] Recent discoveries have shown that EGFR is palmitoylated, adding another layer of complexity to its regulation.[22][23]

-

Mechanism: EGFR is palmitoylated by the PAT DHHC20 on its C-terminal domain.[22][23] This modification appears to act as a signaling rheostat. Palmitoylation can decrease the association of the adaptor protein Grb2, which mediates MAPK signaling, while increasing the association with p85, the regulatory subunit of the PI3K signaling complex.[2][23] Consequently, inhibiting EGFR palmitoylation can alter the balance of downstream signaling, potentially sensitizing cancer cells to EGFR inhibitors.[4][22]

Wnt Signaling Pathway

Wnt proteins are secreted morphogens that play crucial roles in development and tissue homeostasis.[3] The secretion and activity of Wnt proteins are dependent on a specific lipid modification.

-

Mechanism: Wnt proteins undergo O-palmitoylation (a related modification on a serine residue) by the enzyme Porcupine in the endoplasmic reticulum.[24] This lipid modification is essential for Wnt to bind to its carrier protein, Wntless (Wls), for secretion and is also critical for its interaction with the Frizzled receptor on target cells to initiate downstream signaling.[24][25] A non-palmitoylated Wnt is unable to be secreted or activate the Wnt/β-catenin pathway.[3][25]

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of cell surface receptors and are major drug targets. Many GPCRs are S-palmitoylated, typically on cysteine residues in their C-terminal tails.[26][27]

-

Mechanism: Palmitoylation of GPCRs can influence virtually every aspect of their function, including their expression, trafficking to the plasma membrane, G-protein coupling efficiency, desensitization, and internalization.[26][28] For some GPCRs, the attached palmitate creates a fourth intracellular loop (helix 8) that is parallel to the membrane, which can modulate interactions with intracellular signaling partners.[29] The dynamic nature of GPCR palmitoylation allows for fine-tuning of cellular responses to a wide array of stimuli.

Quantitative Data Summary

To provide a snapshot of the expanding world of the "palmitoylome," the following table summarizes key enzymes and representative protein substrates.

| Category | Enzyme/Protein | Function/Role in Palmitoylation | Key Substrates | Disease Relevance |

| Palmitoyl Acyltransferases (PATs) | DHHC Family (23 members in humans) | "Writers" - Catalyze the addition of palmitate to cysteine residues. | Ras, EGFR, GPCRs, Wnt (via Porcupine), Ion Channels | Cancer, Neurological Disorders, Cardiovascular Disease |

| Acyl-Protein Thioesterases (APTs) | APT1, APT2, ABHD17 family | "Erasers" - Catalyze the removal of palmitate from cysteine residues. | Ras, G-proteins | Cancer, Inflammatory Diseases |

| Key Palmitoylated Substrates | H-Ras, N-Ras | Plasma membrane localization and activation of MAPK pathway. | Lung, Colon, Pancreatic Cancers | |

| EGFR | Modulation of downstream signaling (MAPK vs. PI3K pathways). | Lung, Breast, and other Cancers | ||

| Gα subunits | Membrane anchoring and regulation of GPCR signaling. | Various | ||

| Wnt proteins | Secretion and receptor binding for developmental signaling. | Developmental Disorders, Cancer |

Future Perspectives and Therapeutic Implications

The study of S-palmitoylation has matured into a vibrant field with significant therapeutic potential. The enzymes that mediate this process, the DHHC-PATs and APTs, represent a novel class of druggable targets.

-

Targeting PATs: Developing specific inhibitors for individual DHHC enzymes could offer a way to selectively target signaling pathways that are hyperactivated in diseases like cancer. For instance, inhibiting the specific PAT responsible for oncogenic Ras palmitoylation could block its function without affecting other essential palmitoylated proteins.

-

Targeting APTs: Conversely, inhibiting APTs could also be a viable strategy. For example, blocking the depalmitoylation of certain tumor suppressor proteins might enhance their activity. Small molecule inhibitors of APTs, such as Palmostatin B, have already shown efficacy in preclinical models by disrupting the Ras palmitoylation cycle.[20]

The primary challenge lies in developing highly specific inhibitors for individual members of the large DHHC family, as many of these enzymes have overlapping substrate specificities. However, with advances in structural biology and high-throughput screening, the targeted modulation of S-palmitoylation is a promising frontier for the development of new therapeutics.

References

-

Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis. Open Biology. [Link]

-

Palmitoylation as a Key Regulator of Ras Localization and Function. Frontiers in Molecular Biosciences. [Link]

-

Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget. [Link]

-

Model of signal regulation by EGFR palmitoylation. ResearchGate. [Link]

-

Protein palmitoylation. Methods. [Link]

-

Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. Journal of Visualized Experiments. [Link]

-

Discovery of protein-palmitoylating enzymes. Pflügers Archiv - European Journal of Physiology. [Link]

-

A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS. Bio-protocol. [Link]

-

Detection of S-palmitoylated proteins using click chemistry and acyl-biotin exchange (ABE). ResearchGate. [Link]

-

Wnt Palmitoylation for Ordered-Domain Binding. Frontiers in Cell and Developmental Biology. [Link]

-

Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases. Frontiers in Immunology. [Link]

-

Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. STAR Protocols. [Link]

-

Insider information: how palmitoylation of Ras makes it a signaling double agent. Science's STKE. [Link]

-

Targeting the Ras palmitoylation/depalmitoylation cycle in cancer. Biochemical Society Transactions. [Link]

-

Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy. Journal of Translational Medicine. [Link]

-

RAB27B controls palmitoylation-dependent NRAS trafficking and signaling in myeloid leukemia. The Journal of Clinical Investigation. [Link]

-

Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development. International Journal of Biological Sciences. [Link]

-

Acyl-protein thioesterase. Grokipedia. [Link]

-

A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS. PubMed. [Link]

-

Enrichment of S-Palmitoylated Proteins for Mass Spectrometry Analysis. SpringerLink. [Link]

-

Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function. Pharmacology & Therapeutics. [Link]

-

Palmitoylation and G-protein coupled receptors. ResearchGate. [Link]

-

Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling. The Biochemical Journal. [Link]

-

Regulation of G protein-coupled receptors by palmitoylation and cholesterol. ResearchGate. [Link]

-

Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Current Opinion in Chemical Biology. [Link]

-

Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling. Biochemical Journal. [Link]

-

A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS. PMC. [Link]

-

Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function. Elsevier. [Link]

-

Roles of palmitoylation in modifying AKT, Wnt, and IGF-1 signaling. ResearchGate. [Link]

-

Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). Bio-protocol. [Link]

-

Video: Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. JoVE. [Link]

-

Mass spectrometry analysis of protein/peptide S-palmitoylation. OpenBU. [Link]

-

Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2). PubMed Central. [Link]

-

A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. bioRxiv. [Link]

-

Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation. MedChemComm. [Link]

-

Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). Bio-protocol. [Link]

-

Wnt acylation and its functional implication in Wnt signalling regulation. Experimental & Molecular Medicine. [Link]

-

Selective enrichment and direct analysis of protein S-palmitoylation sites. Nature Communications. [Link]

-

Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). ResearchGate. [Link]

-

Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins. Angewandte Chemie. [Link]

-

Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. Semantic Scholar. [Link]

-

Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue. The Biochemical Journal. [Link]

-

Acyl-protein thioesterase. Wikipedia. [Link]

-

Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation. RSC Publishing. [Link]

-

Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Semantic Scholar. [Link]

Sources

- 1. How to Detect Palmitoylated Proteins: Methods and Best Practices - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for regulation of RAS palmitoylation and plasma membrane trafficking in hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 8. grokipedia.com [grokipedia.com]

- 9. scienceopen.com [scienceopen.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. badrilla.com [badrilla.com]

- 18. Palmitoylation Analysis Service - Creative Proteomics [creative-proteomics.com]

- 19. Insider information: how palmitoylation of Ras makes it a signaling double agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. JCI - RAB27B controls palmitoylation-dependent NRAS trafficking and signaling in myeloid leukemia [jci.org]

- 22. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. royalsocietypublishing.org [royalsocietypublishing.org]

- 24. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 28. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-L-Cys(Palm)-OH for Beginners in Peptide Chemistry

Introduction: The Significance of Lipidation in Peptide Science

In the intricate world of cellular signaling and protein function, post-translational modifications (PTMs) represent a critical layer of regulation. Among these, S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitic acid to cysteine residues, plays a pivotal role.[1] This lipid modification enhances the hydrophobicity of proteins, governing their membrane association, subcellular trafficking, and protein-protein interactions.[2] The dynamic nature of S-palmitoylation, with its enzymatic addition and removal, allows for rapid cellular responses to various stimuli.[3]

For researchers aiming to unravel the complexities of these biological processes or to develop novel peptide-based therapeutics that mimic these natural interactions, the ability to synthesize palmitoylated peptides is paramount. Fmoc-L-Cys(Palm)-OH is a key building block in this endeavor, enabling the direct incorporation of a palmitoylated cysteine residue during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals new to the use of this specialized amino acid derivative.

Chemical Properties and Handling of Fmoc-L-Cys(Palm)-OH

Fmoc-L-Cys(Palm)-OH is a derivative of the amino acid L-cysteine where the alpha-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is acylated with a palmitoyl group.[4][5][6]

| Property | Value |

| CAS Number | 824955-27-3 |

| Molecular Formula | C34H47NO5S |

| Molecular Weight | 581.8 g/mol |

| Appearance | White to off-white solid |

| Solubility | Generally soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[7][8] For particularly hydrophobic sequences, the use of NMP or a mixture of DMF and dichloromethane (DCM) may be beneficial.[9] |

| Storage | Store at 2-8°C to maintain stability. |

The Chemistry of Protection: A Balancing Act

The Fmoc group provides temporary protection of the N-terminus and is readily removed under mild basic conditions, typically with a solution of piperidine in DMF.[10] The palmitoyl group on the cysteine's sulfur atom forms a thioester linkage. While this guide focuses on the use of the pre-palmitoylated building block, it is worth noting that on-resin palmitoylation of a free cysteine residue is an alternative strategy.[10][11]

Core Principles for Incorporating Fmoc-L-Cys(Palm)-OH in SPPS

The incorporation of Fmoc-L-Cys(Palm)-OH into a growing peptide chain presents two primary challenges for the peptide chemist: steric hindrance and the potential for peptide aggregation.

Overcoming Steric Hindrance

The bulky nature of both the Fmoc protecting group and the long palmitoyl chain can physically impede the approach of the activated amino acid to the N-terminus of the resin-bound peptide. This steric hindrance can lead to slow and incomplete coupling reactions. To mitigate this, the following strategies are recommended:

-

Choice of Coupling Reagents: Standard carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt) may not be sufficiently reactive. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[12][13][14]

| Coupling Reagent | Class | Relative Reactivity | Key Advantages |

| HATU | Uronium/Aminium | Very High | Highly effective for sterically hindered amino acids; fast reaction kinetics.[15][16][17] |

| HBTU | Uronium/Aminium | High | A widely used and efficient coupling reagent.[16][18] |

| PyBOP | Phosphonium | High | Another effective reagent for difficult couplings.[14] |

| DIC/OxymaPure® | Carbodiimide/Additive | Moderate-High | A safer and often effective alternative to HOBt-based methods.[19] |

-

Double Coupling: If monitoring of the coupling reaction (e.g., via a Kaiser test) indicates incomplete acylation, a second coupling step with a fresh portion of activated Fmoc-L-Cys(Palm)-OH is a reliable strategy to drive the reaction to completion.[20]

Managing Peptide Aggregation

The introduction of the long, hydrophobic palmitoyl chain can significantly increase the tendency of the growing peptide to aggregate on the solid support. This aggregation can mask the N-terminal amine, preventing efficient coupling of subsequent amino acids. To address this:

-

Solvent Choice: NMP is often superior to DMF in solvating hydrophobic and aggregation-prone peptide sequences.[9] In some cases, the use of "magic mixtures" containing chaotropic salts or alternative solvents like DMSO may be necessary.[7]

-

Microwave-Assisted SPPS: The application of microwave energy can disrupt intermolecular hydrogen bonds that lead to aggregation and can accelerate coupling reactions, which is particularly beneficial for sterically hindered residues.[21]

Detailed Experimental Protocols

The following protocols provide a starting point for the successful incorporation of Fmoc-L-Cys(Palm)-OH into a peptide sequence. Optimization may be required based on the specific peptide sequence and synthesis scale.

Protocol 1: Coupling of Fmoc-L-Cys(Palm)-OH

This protocol is based on the use of HATU, a highly effective coupling reagent for sterically hindered amino acids.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-L-Cys(Palm)-OH

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

High-purity, amine-free DMF or NMP

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (see Protocol 2) and the resin has been thoroughly washed with DMF.

-

Activation Solution: In a separate reaction vessel, dissolve Fmoc-L-Cys(Palm)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Activation: Add DIPEA (6 equivalents) to the activation solution and vortex briefly. The solution should be used immediately.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time may be extended, or a double coupling may be performed.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), repeat the coupling step.[18]

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Standard Fmoc Deprotection

Materials:

-

20% (v/v) Piperidine in DMF

-

DMF

Procedure:

-

Treat the peptide-resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the peptide-resin with a fresh portion of 20% piperidine in DMF for 10-15 minutes.

-